![molecular formula C18H14FNO2S B2676295 Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate CAS No. 900019-70-7](/img/structure/B2676295.png)
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
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Overview
Description
“Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has fluorophenyl and phenyl groups attached to the thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiazole ring and multiple phenyl groups. The fluorine atom attached to one of the phenyl rings would also add to the complexity .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Thiazoles are known to participate in various chemical reactions. The presence of the fluorophenyl and phenyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of the fluorine atom would influence its properties .Scientific Research Applications
Fluorescent Chemosensors Development
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is an example of compounds that can be used in the development of fluorescent chemosensors. These chemosensors are designed to detect various analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., CH3COO−, PO43−), and neutral molecules (e.g., cysteine, glutathione) with high selectivity and sensitivity. Such chemosensors are crucial for environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).
Synthesis of Key Intermediates for Pharmaceutical Manufacturing
Compounds structurally related to Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate serve as key intermediates in the synthesis of pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl, a related compound, is a critical intermediate for producing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This highlights the compound's significance in drug synthesis and the pharmaceutical industry's supply chain (Qiu et al., 2009).
Antimicrobial, Antitumor, and Antidiabetic Agents Development
The thiazolidinedione moiety, as part of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate's structure, is notable for its pharmacological properties. Compounds with the thiazolidinedione nucleus, similar to this compound, have been explored for their potential as antimicrobial, antitumor, and antidiabetic agents. These activities stem from their ability to be structurally modified, offering a versatile platform for drug development and therapeutic applications (Singh et al., 2022).
Methanogenic Pathways Analysis
Although not directly mentioned, compounds with complex structures like Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate could potentially be involved in studies related to methanogenic pathways. These studies are crucial for understanding methane production and its environmental impact, highlighting the broader applications of such compounds in environmental sciences (Conrad, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBFVSCCCZGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |
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